molecular formula C6H13ClF3N B1435981 4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride CAS No. 1955548-98-7

4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride

Cat. No.: B1435981
CAS No.: 1955548-98-7
M. Wt: 191.62 g/mol
InChI Key: OKGFAZPXGIEMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride typically involves the reaction of 4,4,4-Trifluoro-2,2-dimethylbutan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt . The reaction can be represented as follows:

4,4,4-Trifluoro-2,2-dimethylbutan-1-amine+HCl4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride\text{4,4,4-Trifluoro-2,2-dimethylbutan-1-amine} + \text{HCl} \rightarrow \text{this compound} 4,4,4-Trifluoro-2,2-dimethylbutan-1-amine+HCl→4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl and dimethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride is unique due to the presence of both trifluoromethyl and dimethyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4,4,4-trifluoro-2,2-dimethylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N.ClH/c1-5(2,4-10)3-6(7,8)9;/h3-4,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGFAZPXGIEMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride
Reactant of Route 2
4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride
Reactant of Route 3
4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride
Reactant of Route 4
4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride
Reactant of Route 5
4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride
Reactant of Route 6
4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.